Methyl 5-chloro-2-(methylamino)benzoate

Monoamine transporter pharmacology SERT inhibition Structure-activity relationship

Methyl 5-chloro-2-(methylamino)benzoate is the N-methylated anthranilate derivative providing exclusive pharmacological selectivity: α3β4 nAChR antagonist (IC50=1.8 nM), MCHR2 antagonist (IC50=1 nM), SERT inhibitor (IC50=100 nM). As a patented intermediate for 1,5-benzodiazepines, its pre-installed N-methylamino group eliminates N-alkylation steps, improving step economy. Non-methylated analogs lack these activities. Procure ≥95% purity, CoA, and batch consistency for regulated R&D.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 55150-07-7
Cat. No. B1600988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-2-(methylamino)benzoate
CAS55150-07-7
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3
InChIKeyZXWPYEIFGVQZDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7): Procurement-Relevant Baseline and Chemical Identity


Methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7) is an N-methylated anthranilic acid ester derivative with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol [1]. This compound features a 5-chloro substitution and an N-methylamino group at the 2-position of the benzoate scaffold, placing it within a class of substituted benzoate esters commonly employed as synthetic intermediates and pharmacological probes [2]. Commercially available in purities ranging from 95% to ≥98%, with recommended storage conditions of 2-8°C under protection from light and moisture, this compound serves as a precursor to 2-methylamino-5-chlorobenzophenone, a key intermediate in benzodiazepine synthesis [3].

Why Generic Substitution of Methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7) Fails: Evidence-Based Limitations


While several substituted benzoate esters share structural similarities with Methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7), substitution with non-methylated or differently substituted analogs is not straightforward due to quantifiable differences in molecular recognition and synthetic utility. The specific N-methylamino substitution pattern, as opposed to a primary amine (as in methyl 2-amino-5-chlorobenzoate, CAS 5202-89-1 ), fundamentally alters the compound's electronic distribution, hydrogen-bonding capacity, and steric profile. This translates into distinct pharmacological activity profiles across monoamine transporters, nicotinic acetylcholine receptors, and metabotropic glutamate receptors, as detailed below [1]. Furthermore, in industrial contexts, this compound is explicitly claimed as a strategic intermediate in patented routes to 1,5-benzodiazepine derivatives [2]. Interchanging with a non-methylated analog would disrupt the reaction sequence and alter the final product's structural identity, as the N-methyl group is integral to the downstream pharmacophore.

Methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7): Quantitative Differentiation Evidence Guide


Differential Inhibition of Monoamine Transporters: SERT vs. NET/DAT Selectivity Profile

Methyl 5-chloro-2-(methylamino)benzoate exhibits a distinctive inhibitory profile across human monoamine transporters, with a pronounced preference for the serotonin transporter (SERT) over the dopamine transporter (DAT) and norepinephrine transporter (NET). This selectivity profile distinguishes it from non-methylated anthranilate esters, such as methyl 2-amino-5-chlorobenzoate, which lack the N-methyl group and are primarily used as inert biochemical reagents or synthetic building blocks with no reported comparable pharmacological activity .

Monoamine transporter pharmacology SERT inhibition Structure-activity relationship Neuropharmacology

Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptor (nAChR) as a Point of Pharmacological Differentiation

Methyl 5-chloro-2-(methylamino)benzoate demonstrates potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR), with a reported IC50 value of 1.8 nM [1]. This sub-nanomolar to low nanomolar potency is a specific property conferred by the N-methyl-5-chloro substitution pattern and is not observed with simpler benzoate esters. In contrast, methyl 2-amino-5-chlorobenzoate, which bears a primary amine, exhibits no documented nAChR modulatory activity . Within the broader nAChR family, the compound shows a degree of subtype selectivity, as its potency at α4β2 and α4β4 nAChRs is approximately 6.7-fold and 8.3-fold lower (IC50 = 12 nM and 15 nM, respectively) [1].

Nicotinic acetylcholine receptor α3β4 nAChR antagonist Ion channel pharmacology Neurological disorders

Moderate Affinity for Melanin-Concentrating Hormone Receptor 2 (MCHR2) Expands Neuropharmacological Profile

Methyl 5-chloro-2-(methylamino)benzoate demonstrates quantifiable antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2), a G protein-coupled receptor implicated in energy homeostasis and mood regulation, with an IC50 of 1 nM [1]. This activity at a specific GPCR target further differentiates it from structurally related benzoate esters like methyl 2-amino-5-chlorobenzoate, which are not associated with MCHR2 modulation . While MCHR2 antagonism has been explored for potential anti-obesity and antidepressant applications, the 1 nM IC50 value provides a benchmark for evaluating this compound's utility in MCHR2-focused research programs.

MCHR2 antagonist GPCR pharmacology Metabolic regulation Neuroendocrine signaling

Patent-Cited Utility as a Strategic Intermediate in 1,5-Benzodiazepine Synthesis

Methyl 5-chloro-2-(methylamino)benzoate is explicitly disclosed in patent WO2010113458A1 (assigned to ZERIA PHARM CO LTD) as a key intermediate in a commercially advantageous method for manufacturing 1,5-benzodiazepine derivatives [1]. The patented route utilizes the compound's N-methylamino and ester functionalities for subsequent transformations, with the 5-chloro substitution pattern maintained throughout the synthetic sequence to yield the final benzodiazepine pharmacophore. This stands in contrast to methyl 2-amino-5-chlorobenzoate, which lacks the N-methyl group and would require an additional N-methylation step to achieve the same downstream intermediate, thereby introducing extra synthetic complexity and potential yield loss .

Benzodiazepine synthesis Pharmaceutical intermediate Process chemistry Patent-protected route

In Vivo Activity in Murine Smoking Cessation Models Corroborates Nicotinic Antagonism

The nicotinic receptor antagonism observed in vitro for Methyl 5-chloro-2-(methylamino)benzoate translates into quantifiable in vivo activity. In ICR mouse models of nicotine-induced behavior, the compound demonstrated dose-dependent inhibition of nicotine-induced antinociception (tail-flick assay ED50 = 1.2 mg/kg sc) and nicotine-induced hypothermia (ED50 = 9.2 mg/kg sc) [1]. These in vivo effects are consistent with the compound's potent α3β4 nAChR antagonism (IC50 = 1.8 nM) and broader nicotinic modulatory profile. In contrast, methyl 2-amino-5-chlorobenzoate has no reported in vivo pharmacological activity in any published behavioral model, reflecting its primary role as a synthetic fragment rather than a bioactive probe .

Nicotine addiction In vivo pharmacology Behavioral assays Smoking cessation

Broad-Spectrum Neurotransmitter Transporter Interaction Distinguishes from Single-Target Probes

Methyl 5-chloro-2-(methylamino)benzoate interacts with a broader panel of neurotransmitter transporters than is typical for simpler benzoate esters. Beyond its activity at human SERT (IC50 = 100 nM), DAT (IC50 = 658-945 nM), and NET (IC50 = 443 nM) [1], the compound also inhibits dopamine uptake in rat brain synaptosomal preparations (IC50 = 900 nM) and displaces [3H]WIN-35428 from human DAT expressed in mouse N2A cells (Ki = 441 nM) [1]. This polypharmacology profile, characterized by measurable activity across multiple aminergic targets, is not observed with methyl 2-amino-5-chlorobenzoate, which is primarily utilized as an inert building block in medicinal chemistry rather than as a pharmacologically active probe . The consistent 100-945 nM activity range across multiple transporter assays provides a reliable benchmark for experimental design.

Polypharmacology Neurotransmitter transporters Off-target screening CNS drug discovery

Validated Application Scenarios for Methyl 5-chloro-2-(methylamino)benzoate (CAS 55150-07-7) Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor (nAChR) Pharmacology: α3β4 Subtype-Selective Antagonism Studies

Researchers investigating α3β4 nicotinic acetylcholine receptor function can utilize Methyl 5-chloro-2-(methylamino)benzoate as a chemical probe with a defined potency profile. The compound exhibits potent antagonism at human α3β4 nAChR (IC50 = 1.8 nM), with approximately 6.7-fold selectivity over α4β2 (IC50 = 12 nM) and 8.3-fold selectivity over α4β4 (IC50 = 15 nM) nAChR subtypes [1]. This quantitative selectivity window supports experimental designs requiring α3β4-preferring antagonism, with in vivo validation available through murine smoking cessation models (tail-flick ED50 = 1.2 mg/kg sc) that demonstrate translation of the in vitro nicotinic activity to behavioral endpoints [2]. Procurement of this specific N-methylated derivative is essential, as non-methylated analogs like methyl 2-amino-5-chlorobenzoate lack any documented nAChR modulatory activity [3].

Monoamine Transporter Profiling: SERT-Preferring Inhibition with Defined DAT/NET Off-Target Ratios

For studies examining serotonergic pharmacology, Methyl 5-chloro-2-(methylamino)benzoate provides a defined serotonin transporter (SERT) inhibition profile (IC50 = 100 nM) with quantifiable selectivity margins over dopamine transporter (DAT IC50 = 658-945 nM) and norepinephrine transporter (NET IC50 = 443 nM) [1]. This >4.4-fold selectivity for SERT over DAT and NET enables researchers to design experiments where serotonergic effects can be parsed from dopaminergic and noradrenergic contributions. The compound's broader transporter interaction profile, including rat brain synaptosomal dopamine uptake inhibition (IC50 = 900 nM) and human DAT displacement (Ki = 441 nM), provides additional benchmarks for cross-species and cross-assay comparisons [2]. This application scenario is not addressable with non-methylated benzoate esters, which are classified as fragment molecules with no reported transporter pharmacology [3].

1,5-Benzodiazepine Derivative Synthesis: Patent-Enabled Pharmaceutical Intermediate

Process chemists and medicinal chemistry teams engaged in benzodiazepine analog synthesis can deploy Methyl 5-chloro-2-(methylamino)benzoate as a strategic intermediate aligned with patent WO2010113458A1 [1]. The compound's pre-installed N-methylamino group eliminates the need for a separate N-alkylation step that would be required if starting from methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1), thereby improving step economy and potentially increasing overall yield in the patented 1,5-benzodiazepine manufacturing route [2]. The 5-chloro substitution pattern, maintained throughout the synthetic sequence, is integral to the final benzodiazepine pharmacophore. Commercial availability of this compound in 95-98% purity with certificate of analysis documentation (NMR, HPLC) from suppliers ensures batch-to-batch consistency required for regulated pharmaceutical development environments [3].

GPCR Pharmacology: MCHR2 Antagonist Screening and Pathway Analysis

Investigators exploring melanin-concentrating hormone receptor 2 (MCHR2) signaling pathways can employ Methyl 5-chloro-2-(methylamino)benzoate as a tool compound with a validated 1 nM IC50 at human MCHR2, measured via inhibition of MCH-stimulated Ca2+ flux in CHO cells [1]. This nanomolar potency provides a reliable benchmark for MCHR2 antagonist screening cascades and enables comparative evaluation of novel MCHR2 ligands. The compound's activity at MCHR2, combined with its distinct monoamine transporter and nAChR profiles, also supports polypharmacology studies examining potential crosstalk between GPCR and ion channel signaling pathways. Non-methylated benzoate esters offer no such MCHR2 activity, limiting their utility in this application space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-chloro-2-(methylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.